molecular formula C21H19N7O B2541019 2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 2380176-31-6

2-{4-[6-(pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B2541019
CAS No.: 2380176-31-6
M. Wt: 385.431
InChI Key: BQEHPVKEGPGLPS-UHFFFAOYSA-N
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Description

The compound “2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one” is a novel heterocyclic compound. It’s a derivative of pyrimidine, a moiety known for exhibiting a wide range of pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds involves designing and preparing libraries of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a nucleophilic substitution reaction .

Mechanism of Action

The mechanism of action of similar compounds involves their biological activities against certain cells. For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .

Safety and Hazards

The safety and hazards of similar compounds were evaluated by testing their cytotoxicity on human cells. The results indicated that the compounds are non-toxic to human cells .

Future Directions

The future directions for similar compounds involve further development due to their suitability revealed in docking studies . They might be developed into novel drugs due to their significant biological activities .

Properties

IUPAC Name

2-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O/c29-21-15-20(23-18-3-1-2-10-28(18)21)27-13-11-26(12-14-27)19-5-4-17(24-25-19)16-6-8-22-9-7-16/h1-10,15H,11-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEHPVKEGPGLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=NC=C3)C4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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